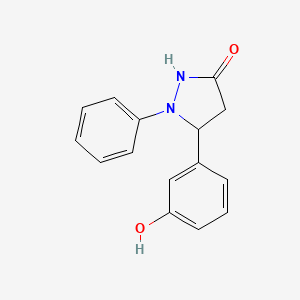
5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one is a chemical compound that belongs to the class of pyrazolidinones. This compound is characterized by the presence of a hydroxyphenyl group and a phenyl group attached to a pyrazolidinone ring. Pyrazolidinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one typically involves the condensation of 3-hydroxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazolidinone. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The pyrazolidinone ring can be reduced to form the corresponding pyrazolidine.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of pyrazolidine derivatives.
Substitution: Formation of substituted phenyl or hydroxyphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazolidinone ring can also interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Hydroxyphenyl)-1-phenylpyrazolidin-3-one: Similar structure but with the hydroxy group in the para position.
5-(3-Methoxyphenyl)-1-phenylpyrazolidin-3-one: Similar structure but with a methoxy group instead of a hydroxy group.
1-Phenyl-3-(3-hydroxyphenyl)pyrazolidin-5-one: Similar structure but with different substitution patterns on the pyrazolidinone ring.
Uniqueness
5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxy and phenyl groups on the pyrazolidinone ring provides a versatile scaffold for further functionalization and optimization for various applications.
Propiedades
Número CAS |
87811-00-5 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
5-(3-hydroxyphenyl)-1-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C15H14N2O2/c18-13-8-4-5-11(9-13)14-10-15(19)16-17(14)12-6-2-1-3-7-12/h1-9,14,18H,10H2,(H,16,19) |
Clave InChI |
UHFKHNULPDVPIU-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(NC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



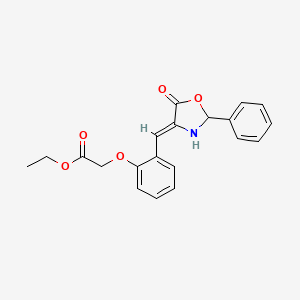
![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)
![4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one](/img/structure/B15214637.png)
![6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15214644.png)



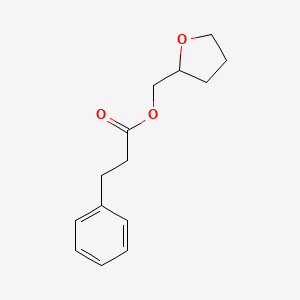
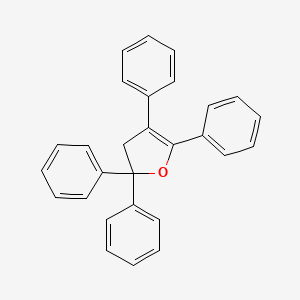
![Cyclopenta[kl]acridine](/img/structure/B15214711.png)
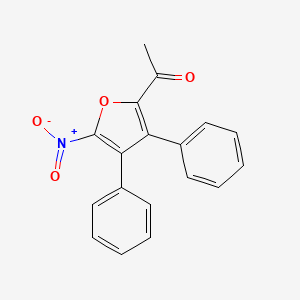
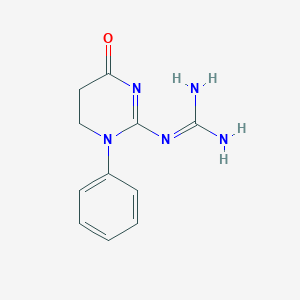
![Furo[3,2-B]benzofuran](/img/structure/B15214726.png)
